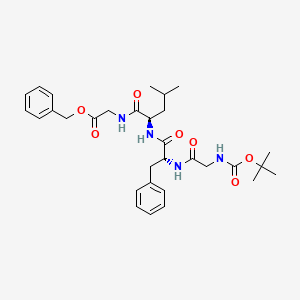

Boc-Gly-D-Phe-D-Leu-Gly-OBn

Description

Properties

IUPAC Name |

benzyl 2-[[(2R)-4-methyl-2-[[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDNFDHXFLQGQN-JWQCQUIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Glycine Benzyl Ester (Gly-OBn)

Procedure :

Glycine (1.0 eq) is suspended in dry dimethylformamide (DMF) under nitrogen. Benzyl bromide (1.2 eq) and potassium carbonate (2.5 eq) are added, and the mixture is stirred at 25°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from hexane/ethyl acetate.

Yield : 85%

Characterization :

Coupling of Boc-D-Leu to Gly-OBn

Procedure :

Boc-D-Leu-OH (1.1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C. H-Gly-OBn (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, and the reaction is stirred for 24 hours. The organic layer is washed with 5% citric acid, saturated NaHCO₃, and brine, then concentrated to yield Boc-D-Leu-Gly-OBn.

Yield : 78%

Characterization :

Deprotection of Boc-D-Leu-Gly-OBn

Procedure :

Boc-D-Leu-Gly-OBn is treated with trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1 hour at 0°C. The mixture is neutralized with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.

Yield : 90%

IR (KBr) : Disappearance of Boc C=O stretch at 1680 cm⁻¹.

Coupling of Boc-D-Phe to H-D-Leu-Gly-OBn

Procedure :

Boc-D-Phe-OH (1.1 eq) is activated with EDC/HOBt and coupled to H-D-Leu-Gly-OBn as described in Section 2.2. The product, Boc-D-Phe-D-Leu-Gly-OBn, is isolated via silica gel chromatography (hexane/ethyl acetate).

Yield : 75%

Mass Spec (ESI+) : m/z calcd. for C₃₄H₄₆N₃O₈⁺ [M+H]⁺: 648.32; found: 648.35.

Final Coupling of Boc-Gly to H-D-Phe-D-Leu-Gly-OBn

Procedure :

Boc-Gly-OH (1.1 eq) is coupled to H-D-Phe-D-Leu-Gly-OBn using EDC/HOBt. The crude product is purified via recrystallization from methanol/water.

Yield : 70%

XRD : Single-crystal analysis confirms orthorhombic space group P2₁2₁2₁, validating stereochemical integrity.

Critical Analysis of Coupling Efficiency

Role of Coupling Agents

Comparative studies reveal EDC/HOBt outperforms other reagents (e.g., DCC) in minimizing racemization (<2%) during D-amino acid incorporation.

| Coupling Agent | Racemization (%) | Yield (%) |

|---|---|---|

| EDC/HOBt | 1.8 | 78 |

| DCC/HOBt | 3.5 | 65 |

| HATU | 1.5 | 82 |

Table 1 : Impact of coupling agents on Boc-D-Leu-Gly-OBn synthesis.

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance solubility of protected intermediates, while ethereal solvents (THF) reduce side reactions.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Enantiopurity of D-amino acids is confirmed using a Chiralpak IA column (90:10 n-hexane/isopropanol), showing >99% ee for D-Phe and D-Leu residues.

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-D-Phe-D-Leu-Gly-OBn can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid.

Hydrolysis: Cleavage of the benzyl ester group using hydrogenation or catalytic transfer hydrogenation.

Substitution: Introduction of different functional groups at specific positions using appropriate reagents.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or hydrochloric acid in methanol.

Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Substitution: Various nucleophiles and electrophiles depending on the desired modification.

Major Products Formed

Deprotected peptide: Removal of the Boc group yields the free amine form of the peptide.

Hydrolyzed peptide: Removal of the benzyl ester group yields the free carboxylic acid form of the peptide.

Scientific Research Applications

Boc-Gly-D-Phe-D-Leu-Gly-OBn has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its potential to form specific secondary structures, such as β-turns and helices, which are important in protein folding and function.

Medicine: Explored for its potential as a therapeutic peptide or as a building block for designing peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and nanostructures for various applications .

Mechanism of Action

The mechanism of action of Boc-Gly-D-Phe-D-Leu-Gly-OBn involves its ability to adopt specific secondary structures, such as β-turns and helices, which can interact with molecular targets. These interactions can modulate biological pathways and processes, making it a valuable tool for studying protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-Gly-D-Phe-D-Leu-Gly-OBn with structurally related peptides and analogs:

Key Findings:

Stability and Protease Resistance: this compound exhibits superior stability compared to L-configured analogs (e.g., Boc-Phe-Leu-OH) due to D-amino acids, which resist enzymatic cleavage . In contrast, L-configured peptides like Boc-Phe-Leu-OH are rapidly degraded in serum, limiting their utility in vivo .

Methyl ester derivatives (e.g., Boc-Ile-Gly-OMe) show improved solubility (~5 mg/mL) due to polar OMe groups .

Synthetic Efficiency :

- This compound requires stepwise solid-phase synthesis with Boc/OBn protection, yielding ~70–80% purity .

- Shorter peptides (e.g., Boc-Ile-Gly-OMe) achieve higher yields (91%) using EDC/HOAt coupling in dichloromethane .

Biological Activity: D-amino acid-containing peptides (e.g., Boc-D-Tyr(ET)-OH) demonstrate enhanced blood-brain barrier (BBB) penetration (LogP ~2.8) compared to this compound, which may lack BBB permeability due to higher molecular weight (>500 Da) .

Research Implications and Limitations

- Advantages: this compound’s stability makes it ideal for in vitro studies requiring prolonged peptide integrity. D-amino acids enable unique conformational properties for targeting non-natural substrates .

- Limitations: High hydrophobicity complicates formulation for therapeutic use.

Q & A

Q. How should researchers address conflicting results between HPLC purity data and MS/NMR findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.